molecular formula C4H2D4O4S B164206 ThiodiglycolicAcid-d4 CAS No. 132090-51-8

ThiodiglycolicAcid-d4

Cat. No.: B164206
CAS No.: 132090-51-8
M. Wt: 154.18 g/mol
InChI Key: UVZICZIVKIMRNE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiodiglycolic Acid-d4, also known as 2,2’-thiobis(acetic-2,2,2’,2’-d4 acid), is a deuterated form of thiodiglycolic acid. It contains four deuterium atoms at the 2, 2, 2’, and 2’ positions. This compound is primarily used as an internal standard for the quantification of thiodiglycolic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiglycolic Acid-d4 is synthesized by incorporating deuterium atoms into the thiodiglycolic acid molecule. The process involves the reaction of deuterated reagents with thiodiglycolic acid under controlled conditions to ensure the incorporation of deuterium at the specified positions .

Industrial Production Methods: Industrial production of Thiodiglycolic Acid-d4 typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in a deuterated solvent to maximize the incorporation of deuterium atoms. The product is then purified using standard techniques such as crystallization or chromatography .

Mechanism of Action

Thiodiglycolic Acid-d4 exerts its effects by acting as a stable isotope-labeled internal standard. It is used in analytical chemistry to ensure accurate quantification of thiodiglycolic acid in various samples. The deuterium atoms in Thiodiglycolic Acid-d4 provide a distinct mass difference, allowing for precise measurement using mass spectrometry .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZICZIVKIMRNE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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